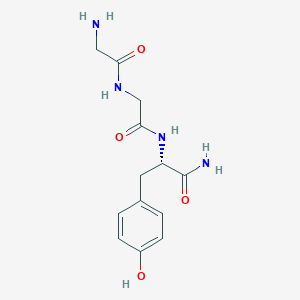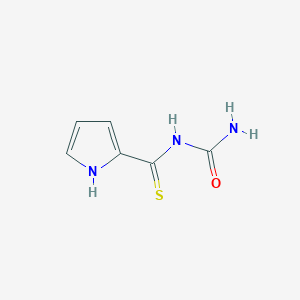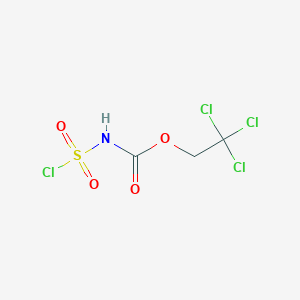
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate can be synthesized through the reaction of 2,2,2-trichloroethanol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CCl3CH2OH+ClSO2NCO→CCl3CH2OCONHSO2Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-trichloroethanol and chlorosulfonic acid.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as carbamates, ureas, and thiocarbamates can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and chlorosulfonic acid.
科学研究应用
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and the formation of carbamate linkages.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,2,2-trichloroethyl (chlorosulfonyl)carbamate involves the formation of reactive intermediates that can interact with various molecular targets. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify functional groups in target molecules, leading to the formation of stable carbamate linkages.
相似化合物的比较
Similar Compounds
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl carbamate
- Chlorosulfonyl isocyanate
Uniqueness
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is unique due to its dual functionality, combining the reactivity of both the trichloroethyl and chlorosulfonyl groups. This dual reactivity allows for a broader range of chemical transformations compared to similar compounds that possess only one reactive group.
属性
CAS 编号 |
50881-33-9 |
|---|---|
分子式 |
C3H3Cl4NO4S |
分子量 |
290.9 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C3H3Cl4NO4S/c4-3(5,6)1-12-2(9)8-13(7,10)11/h1H2,(H,8,9) |
InChI 键 |
XNJXQYOLNMZHPV-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)(Cl)Cl)OC(=O)NS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


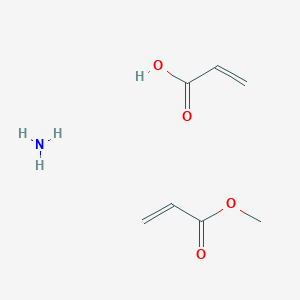
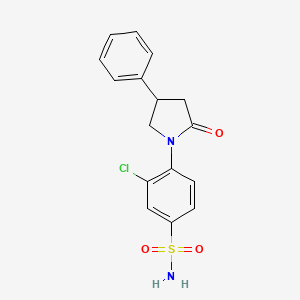
![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
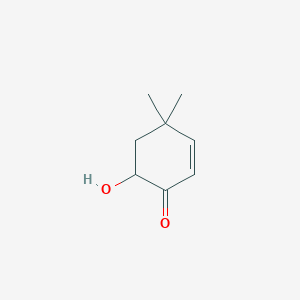
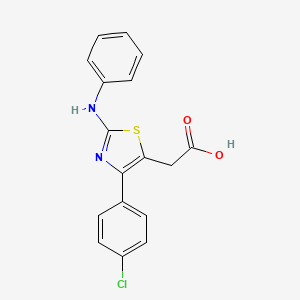
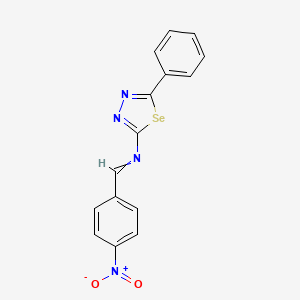
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)

![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
